1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine
CAS No.: 1159825-39-4
Cat. No.: VC0111233
Molecular Formula: C16H21BrClNO3
Molecular Weight: 390.702
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159825-39-4 |
|---|---|
| Molecular Formula | C16H21BrClNO3 |
| Molecular Weight | 390.702 |
| IUPAC Name | tert-butyl 4-(4-bromo-2-chlorophenoxy)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H21BrClNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9H2,1-3H3 |
| Standard InChI Key | HVQNGOMNKHVTBV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)Cl |
Introduction
Chemical Identity and Nomenclature
1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine is a synthetic organic compound that serves as an important intermediate in various chemical synthesis pathways. The compound is precisely identified through several standardized chemical identifiers that uniquely define its structure and properties.
Primary Identifiers
The compound is definitively identified through its Chemical Abstracts Service (CAS) registry number 1159825-39-4, which provides an unambiguous international reference . Its IUPAC-approved systematic name is tert-butyl 4-(4-bromo-2-chlorophenoxy)piperidine-1-carboxylate, which accurately describes its chemical structure according to international nomenclature standards. This comprehensive naming system allows for precise identification across different chemical databases and reference systems.
Molecular Specifications
The molecular formula for this compound is C16H21BrClNO3, indicating it contains 16 carbon atoms, 21 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The compound has a molecular weight of 390.702 g/mol, which is consistent across reference sources with minor rounding variations . These fundamental molecular specifications provide the foundation for understanding the compound's physical and chemical behavior.
Digital Chemical Identifiers
For computational chemistry applications and database referencing, the compound is represented by several digital chemical identifiers. These include its Standard InChI (International Chemical Identifier): InChI=1S/C16H21BrClNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9H2,1-3H3 and its compressed InChIKey: HVQNGOMNKHVTBV-UHFFFAOYSA-N. Additionally, the compound's SMILES notation (CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)Cl) provides a linear text representation of its structure for computational processing and database searching.
Structural Features and Chemical Properties
The molecular architecture of 1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine exhibits several distinct structural components that contribute to its chemical behavior and potential applications in synthetic chemistry.
Core Structural Components
The compound contains four primary structural elements: a piperidine ring, a tert-butyloxycarbonyl (Boc) protecting group, an ether linkage, and a substituted phenyl ring. The piperidine ring serves as the nitrogenous heterocyclic core of the molecule, with the nitrogen atom being protected by the Boc group. The piperidine is connected via an ether linkage at its 4-position to a phenyl ring that bears both bromo and chloro substituents at the 4 and 2 positions, respectively.
Functional Group Analysis
The presence of multiple functional groups in this molecule contributes to its chemical versatility:
| Functional Group | Position | Chemical Significance |
|---|---|---|
| Piperidine ring | Core structure | Six-membered heterocyclic amine providing a basic nitrogen center |
| Boc group | N-1 position | Carbamate protecting group for the piperidine nitrogen |
| Ether linkage | Between piperidine and phenyl | Connects the two ring systems with C-O-C bond |
| Bromo substituent | 4-position of phenyl | Electron-withdrawing group; potential site for coupling reactions |
| Chloro substituent | 2-position of phenyl | Electron-withdrawing group; influences electronic distribution |
This combination of functional groups creates a molecule with distinct reactivity patterns and synthetic utility.
Synthesis and Preparative Methods
The synthesis of 1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine typically involves multiple steps, with key reactions focused on the formation of the ether linkage between the piperidine and phenoxy components.
Protecting Group Strategy
The N-Boc protection of the piperidine ring represents a crucial step in the synthesis. From data on related compounds, this typically involves treating the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N,N-diisopropylethylamine . For related N-Boc piperidine compounds, the reaction yields are typically high, ranging from 88% to nearly quantitative yields when conducted in solvents like dichloromethane or tetrahydrofuran at temperatures between 0°C and room temperature .
Ether Formation Reaction
The formation of the phenoxy ether linkage likely involves reaction of a 4-hydroxypiperidine derivative with the appropriately substituted aryl halide or, alternatively, reaction of a piperidine alcohol with the phenol derivative. Based on synthetic procedures for similar compounds, this coupling reaction typically employs bases such as sodium hydride in aprotic solvents like tetrahydrofuran or N,N-dimethylformamide . The reaction conditions must be carefully controlled to achieve good yields and selective formation of the desired product.
Analytical Characterization
The analytical profile of 1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine can be established through various spectroscopic and analytical techniques, which provide crucial data for confirming its identity and purity.
X-ray Crystallography
For definitive structural confirmation, X-ray crystallography would provide unambiguous evidence of the three-dimensional arrangement of atoms within the molecule. This technique is particularly valuable for confirming the relative positions of the bromo and chloro substituents on the phenyl ring, as well as the conformation of the piperidine ring and its relationship to the phenoxy group.
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